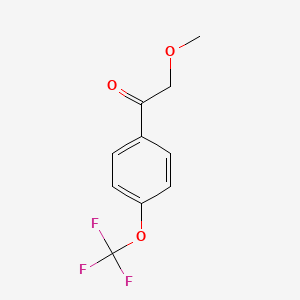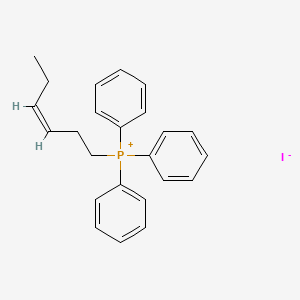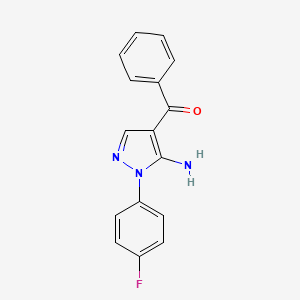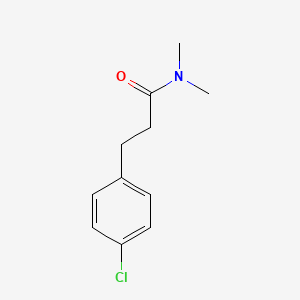
2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethan-1-one is an organic compound characterized by the presence of a methoxy group and a trifluoromethoxy group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of a suitable precursor, such as a phenyl ketone, using a trifluoromethylating agent under controlled conditions . The reaction conditions often include the use of a radical initiator and a solvent, such as acetonitrile, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be explored for their biological activity, including potential pharmaceutical applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethan-1-one involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
1,2-Bis(4-trifluoromethylphenyl)ethan-1,2-dione: Contains two trifluoromethyl groups on a diketone structure.
4-(Trifluoromethyl)phenethyl alcohol: Features a trifluoromethyl group on a phenethyl alcohol structure.
Uniqueness
2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethan-1-one is unique due to the presence of both methoxy and trifluoromethoxy groups, which confer distinct chemical properties. The trifluoromethoxy group, in particular, enhances the compound’s stability and lipophilicity, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
2-methoxy-1-[4-(trifluoromethoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-15-6-9(14)7-2-4-8(5-3-7)16-10(11,12)13/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSJNFUQJWVEFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C1=CC=C(C=C1)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b]thiophene](/img/structure/B6316158.png)



![Tetrapentyloxy-hydroxycalix[4]arene](/img/structure/B6316196.png)

![Ethyl 1,3-dimethyl-4-(propylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6316219.png)





